molecular formula C17H14N4O2S B3146712 [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 606120-73-4

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No.: B3146712
CAS No.: 606120-73-4
M. Wt: 338.4 g/mol
InChI Key: BEXUFRXIYHKALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a complex organic compound with the molecular formula C17H14N4O2S . This compound is notable for its unique structure, which combines a triazole ring with a benzimidazole moiety, linked via a thioacetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves multiple steps, starting with the formation of the triazole and benzimidazole rings. These rings are then linked through a thioacetic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: In an industrial

Properties

IUPAC Name

2-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(23)11-24-17-19-18-16-20(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(16)17/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXUFRXIYHKALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 2
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.